molecular formula C10H18N2O2 B12284270 Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate

Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate

Cat. No.: B12284270
M. Wt: 198.26 g/mol
InChI Key: VEBNSNFMILHPSA-YUMQZZPRSA-N
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Description

Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is characterized by the presence of a tert-butyl group, an aminocyclopentene ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminocyclopentene derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include tert-butyl carbamate, aminocyclopentene, and suitable catalysts or solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl N-[(1R,4R)-4-aminocyclopent-2-en-1-yl]carbamate

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h4-5,7-8H,6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1

InChI Key

VEBNSNFMILHPSA-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](C=C1)N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)N

Origin of Product

United States

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